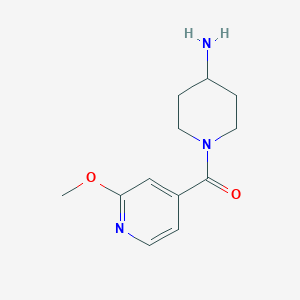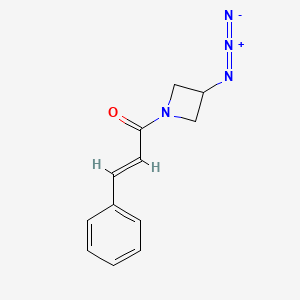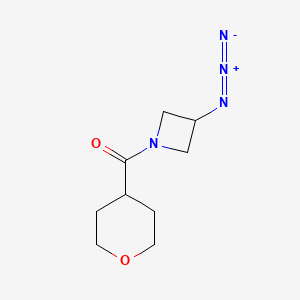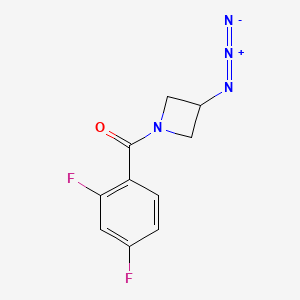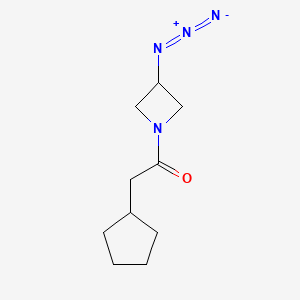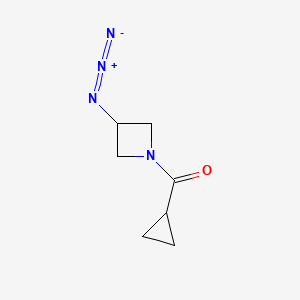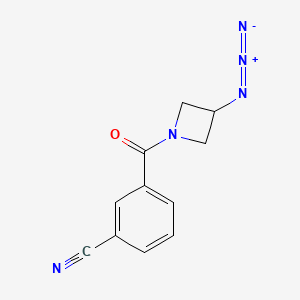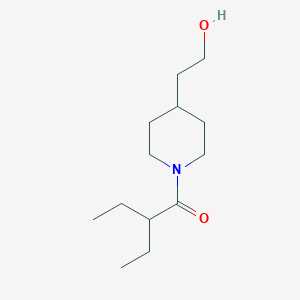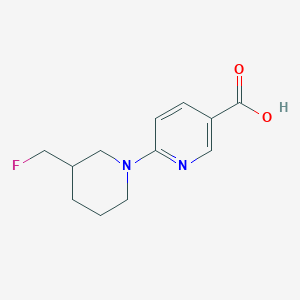
2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
説明
The compound “2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a ketone group . Pyrazole is a five-membered aromatic heterocycle, containing two nitrogen atoms . Piperidine is a six-membered ring with one nitrogen atom, and it is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, along with the ketone group. The presence of nitrogen in the rings would likely result in a polar molecule, and the chlorine atom would add to this polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyrazole and piperidine rings and the ketone group would likely make it soluble in polar solvents .科学的研究の応用
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with structures similar to "2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one". For example, research on pyrazole derivatives has led to the development of new compounds with potential as cannabinoid receptor antagonists, highlighting the significance of pyrazole-based structures in medicinal chemistry (Lan et al., 1999). Another study developed an efficient four-component approach for synthesizing novel pyrazole derivatives, showcasing the versatility of pyrazole moieties in chemical synthesis (Muthineni et al., 2016).
Potential Medicinal Applications
The structural similarity of the given compound to those studied in medicinal chemistry suggests potential applications in drug development. Pyrazole derivatives, for example, have been investigated for their antibacterial, antituberculosis, and antimalarial activities, indicating the broad therapeutic potential of such structures (Kalaria et al., 2014). Additionally, compounds featuring piperidine and pyrazole rings have been explored as CB1 cannabinoid receptor antagonists, offering insights into the development of treatments for conditions associated with the endocannabinoid system (Shim et al., 2002).
Structural and Chemical Properties
Research into the structural and chemical properties of similar compounds provides a foundation for understanding the potential applications of "2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one". Studies on the crystal structure and tautomerism of pyrazole and piperidine fused compounds offer valuable insights into their chemical behavior and interaction potential (Buzykin et al., 2014).
作用機序
Target of Action
Compounds with a pyrazole moiety are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole-containing compounds can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives have been associated with a broad range of chemical and biological properties .
Result of Action
Compounds with a pyrazole moiety have been associated with a range of pharmacological effects .
将来の方向性
特性
IUPAC Name |
2-chloro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9(13)12(17)16-6-3-4-10(8-16)11-5-7-15(2)14-11/h5,7,9-10H,3-4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICAUHRQVBPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2=NN(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




